N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide
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Overview
Description
N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide is a member of acetamides and an anilide.
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been studied, providing insights into their molecular configurations. This research is crucial for understanding the physical and chemical properties of these compounds, which can be essential for their potential applications in various fields, including material science and pharmaceuticals (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Synthesis Methods
A novel method for the green synthesis of related compounds like N-(3-Amino-4-methoxyphenyl)acetamide has been developed. This method emphasizes environmentally friendly processes, which are increasingly important in both industrial and academic research settings (Zhang, 2008).
Antimicrobial Applications
Several acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. This research highlights the potential of such compounds in developing new antimicrobial agents, which is critical given the increasing resistance to existing antibiotics (Debnath & Ganguly, 2015).
Pharmaceutical Research
The development of specific acetamide derivatives as selective β3-adrenergic receptor agonists showcases their potential in treating conditions like obesity and type 2 diabetes. Such research is vital for advancing treatment options for these widespread health issues (Maruyama et al., 2012).
Properties
CAS No. |
327086-13-5 |
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Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C17H14N2O3S/c1-11(20)19(13-8-4-5-9-14(13)22-2)18-17-16(21)12-7-3-6-10-15(12)23-17/h3-10H,1-2H3/b18-17- |
InChI Key |
QYEYTJAHIFEBPH-ZCXUNETKSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1OC)/N=C\2/C(=O)C3=CC=CC=C3S2 |
SMILES |
CC(=O)N(C1=CC=CC=C1OC)N=C2C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC)N=C2C(=O)C3=CC=CC=C3S2 |
solubility |
2.7 [ug/mL] |
Synonyms |
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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